![molecular formula C16H19FN2O3S B2436123 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide CAS No. 1797028-45-5](/img/structure/B2436123.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the bicyclic core, which involves a Diels-Alder reaction between a suitable diene and dienophile.
The final step involves coupling the bicyclic structure with the sulfonamide using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial synthesis often relies on similar methods but on a larger scale. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the bicyclic core, using agents like KMnO4 or CrO3.
Reduction: : Reduction of the ketone group to a secondary alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: : The fluorobenzene moiety can undergo nucleophilic aromatic substitution, especially at the position ortho to the fluorine atom.
Common Reagents and Conditions Used
Oxidation: : KMnO4 in acidic or basic medium.
Reduction: : NaBH4 in methanol or ethanol.
Substitution: : Nucleophiles like amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: : Formation of secondary alcohols.
Substitution: : Formation of substituted sulfonamides.
Scientific Research Applications: The compound finds applications in several scientific domains:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic applications, particularly in modulating neurotransmitter systems due to its bicyclic structure, reminiscent of tropane alkaloids.
Industry: : Employed in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound interacts with specific proteins and enzymes, potentially inhibiting or modifying their activity.
The sulfonamide group may facilitate binding to metalloproteins, modulating their catalytic activity.
The bicyclic structure is critical for crossing biological membranes and interacting with neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar Compounds: : Tropane derivatives, other fluorobenzene-containing molecules, and sulfonamide-based drugs.
Uniqueness: : The combination of a bicyclic core with a sulfonamide and a fluorobenzene group makes it unique, offering a distinct set of chemical and biological properties.
There you go! That’s a pretty comprehensive dive into the compound. What do you think?
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c17-14-6-1-2-7-15(14)23(21,22)18-11-10-16(20)19-12-4-3-5-13(19)9-8-12/h1-4,6-7,12-13,18H,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVONWZUCCHYZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)
![N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436041.png)

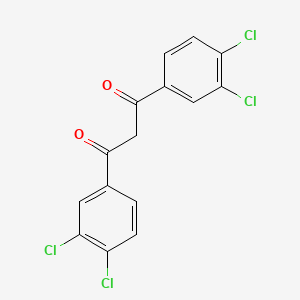
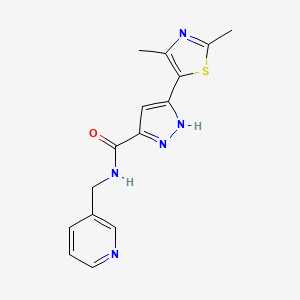
![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)
![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436052.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B2436053.png)
![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)
![ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2436056.png)
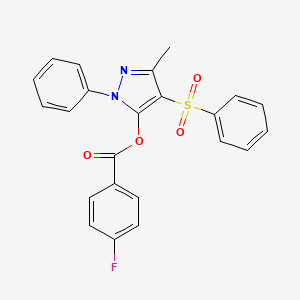
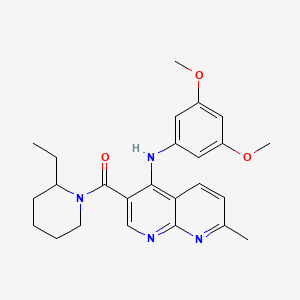
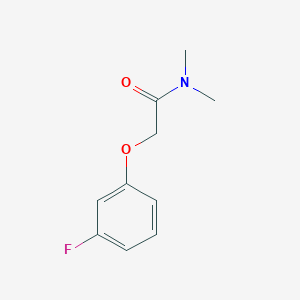
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2436060.png)
